An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyridin-2-amine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyridin-2-amine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific derivative, 7-Methylimidazo[1,2-a]pyridin-2-amine, providing a comprehensive overview of its chemical architecture, a detailed exploration of established and potential synthetic pathways, and an analysis of its significance as a building block in drug discovery. While this compound is commercially available, indicating established synthetic routes, this paper aims to consolidate the underlying chemical principles and offer field-proven insights for researchers working with this important molecular framework.
The Chemical Structure of 7-Methylimidazo[1,2-a]pyridin-2-amine
7-Methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[3][4] The core of the molecule is a fused bicyclic system composed of an imidazole ring and a pyridine ring.
Key Structural Features:
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Imidazo[1,2-a]pyridine Core: This bicyclic system is characterized by a nitrogen bridgehead atom. The fusion of the five-membered imidazole ring with the six-membered pyridine ring creates a planar, aromatic structure.
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Methyl Group at Position 7: A methyl substituent is located on the pyridine ring. This group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
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Amino Group at Position 2: The presence of a primary amine at the 2-position of the imidazole ring is a critical feature. This group can act as a hydrogen bond donor and acceptor, and serves as a key handle for further chemical modifications and the introduction of diverse functionalities.
| Identifier | Value |
| CAS Number | 1260854-91-8 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | NC1=CN2C=CC(C)=CC2=N1 |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold: Established Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-documented, with several robust methods available to organic chemists. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Tschitschibabin Reaction: A Classic Approach
One of the most fundamental and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]
General Reaction Scheme:
Figure 1: General scheme of the Tschitschibabin reaction.
The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.
Multicomponent Reactions (MCRs): Efficiency and Diversity
Multicomponent reactions offer a powerful and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][6] While this specific MCR is not directly applicable to the synthesis of the 2-amino isomer, it highlights the utility of MCRs in generating diverse imidazo[1,2-a]pyridine libraries.
Modern Synthetic Developments
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the imidazo[1,2-a]pyridine scaffold. These include:
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Metal-catalyzed cross-coupling reactions. [7]
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Catalyst- and solvent-free conditions. [8]
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Microwave-assisted synthesis. [6]
Proposed Synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 7-Methylimidazo[1,2-a]pyridin-2-amine would involve the cyclization of a 2-aminopyridine derivative. A key challenge is the direct and regioselective introduction of the 2-amino group. A potential two-step approach is proposed:
Figure 2: Retrosynthetic analysis of 7-Methylimidazo[1,2-a]pyridin-2-amine.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine
This intermediate can be synthesized via a modified Tschitschibabin reaction between 4-methylpyridin-2-amine and a suitable C2-building block such as bromoacetaldehyde or a bromoacetaldehyde equivalent.
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Reactants: 4-Methylpyridin-2-amine and bromoacetaldehyde dimethyl acetal.
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Solvent: A high-boiling point solvent such as ethanol or isopropanol.
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Conditions: The reaction is typically carried out at reflux temperature. The use of a base, such as sodium bicarbonate, can facilitate the reaction.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Amination of 2-Bromo-7-methylimidazo[1,2-a]pyridine
The 2-bromo intermediate can then be converted to the desired 2-amino product via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed amination reaction.
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Reactants: 2-Bromo-7-methylimidazo[1,2-a]pyridine and an ammonia source (e.g., aqueous ammonia, sodium amide). Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed using a suitable amine source and a palladium catalyst with an appropriate ligand.
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Solvent: A polar aprotic solvent such as DMF or DMSO for SNAr, or an ethereal solvent like dioxane for Buchwald-Hartwig amination.
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Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate.
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Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Figure 3: Proposed two-step synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine.
Spectroscopic Characterization
While specific spectral data for 7-Methylimidazo[1,2-a]pyridin-2-amine is not detailed in the readily available literature, general features can be predicted based on the structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group, and a broad singlet for the amino protons.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, including the methyl carbon and the aromatic carbons of the fused ring system.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (147.18 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a highly sought-after motif in drug discovery due to its wide range of biological activities.[1][9] Derivatives of this core have been investigated for their potential as:
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Anticancer agents: Imidazo[1,2-a]pyridines have been shown to inhibit various kinases and other targets involved in cancer progression.
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Antituberculosis agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[10]
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Antiviral and Antifungal agents. [9]
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Central Nervous System (CNS) agents: The well-known drugs Zolpidem (anxiolytic) and Alpidem (hypnotic) feature the imidazo[1,2-a]pyridine core, highlighting its utility in developing CNS-active compounds.[9]
7-Methylimidazo[1,2-a]pyridin-2-amine, with its reactive amino group, serves as an excellent starting point for the synthesis of compound libraries for screening against various biological targets. The methyl group can provide beneficial pharmacokinetic properties, and the 2-amino functionality allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).
Conclusion
7-Methylimidazo[1,2-a]pyridin-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While a specific, detailed synthetic protocol is not widely published, its synthesis can be confidently approached using established methods for the construction of the imidazo[1,2-a]pyridine core, particularly through a two-step sequence involving a Tschitschibabin-type reaction followed by amination. The presence of the 2-amino and 7-methyl groups provides opportunities for structural diversification, making this compound an attractive scaffold for the development of novel therapeutic agents targeting a wide range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
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